1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one
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Overview
Description
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one is a compound that features a bicyclic structure with nitrogen atoms. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one can be achieved through various enantioselective methods. One common approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method ensures high diastereo- and enantioselectivities. Industrial production methods often rely on the stereoselective construction of the bicyclic scaffold from acyclic starting materials .
Chemical Reactions Analysis
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . Major products formed from these reactions often retain the bicyclic structure while introducing new functional groups .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a key intermediate in the synthesis of tropane alkaloids, which are studied for their potential therapeutic properties . Additionally, it has been investigated for its interactions with opioid receptors, highlighting its potential in pain management research .
Mechanism of Action
The mechanism of action of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one involves its interaction with specific molecular targets, such as opioid receptors. It exhibits mixed agonist-antagonist activity, which can influence pain perception and analgesic potency . The pathways involved in its action are related to the modulation of neurotransmitter release and receptor binding.
Comparison with Similar Compounds
Similar compounds to 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one include other tropane alkaloids and derivatives of the 8-azabicyclo[3.2.1]octane scaffold . These compounds share the bicyclic structure but differ in their functional groups and biological activities. For example, 1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is a related compound with similar structural features but distinct chemical properties .
Properties
CAS No. |
38074-08-7 |
---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
InChI |
InChI=1S/C9H17N3O/c1-2-9(13)12-7-3-4-8(12)6-11(10)5-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
MLICCPWNDVINAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)N |
Origin of Product |
United States |
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